molecular formula C22H22Cl2N5O2.Cl<br>C22H22Cl3N5O2 B12763055 Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride CAS No. 74499-65-3

Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride

Cat. No.: B12763055
CAS No.: 74499-65-3
M. Wt: 494.8 g/mol
InChI Key: BKTPUMVROPHTSM-UHFFFAOYSA-M
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Description

Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring, azo linkage, and dichloronitrophenyl group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride typically involves multiple steps, including the formation of the azo compound and subsequent reactions to introduce the pyridinium ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as:

  • Diazotization of 2,6-dichloro-4-nitroaniline.
  • Coupling with an appropriate phenyl compound.
  • Quaternization to introduce the pyridinium ring.
  • Purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridinium ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction of the azo linkage typically yields corresponding amines, while oxidation may produce different pyridinium derivatives.

Scientific Research Applications

Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the azo linkage and pyridinium ring, which can interact with biological molecules to exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride
  • Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, thiocyanate

Uniqueness

Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride is unique due to its specific structural features, such as the dichloronitrophenyl group and the azo linkage

Properties

CAS No.

74499-65-3

Molecular Formula

C22H22Cl2N5O2.Cl
C22H22Cl3N5O2

Molecular Weight

494.8 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-[2-(3-methylpyridin-1-ium-1-yl)ethyl]aniline;chloride

InChI

InChI=1S/C22H22Cl2N5O2.ClH/c1-3-28(12-11-27-10-4-5-16(2)15-27)18-8-6-17(7-9-18)25-26-22-20(23)13-19(29(30)31)14-21(22)24;/h4-10,13-15H,3,11-12H2,1-2H3;1H/q+1;/p-1

InChI Key

BKTPUMVROPHTSM-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC(=C1)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.[Cl-]

Origin of Product

United States

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